molecular formula C11H9NO3 B8308468 5-Acetyl-2-cyano-benzoic acid methyl ester

5-Acetyl-2-cyano-benzoic acid methyl ester

Cat. No. B8308468
M. Wt: 203.19 g/mol
InChI Key: YUEIKXOKMCGFEX-UHFFFAOYSA-N
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Description

5-Acetyl-2-cyano-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetyl-2-cyano-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-cyano-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Acetyl-2-cyano-benzoic acid methyl ester

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 5-acetyl-2-cyanobenzoate

InChI

InChI=1S/C11H9NO3/c1-7(13)8-3-4-9(6-12)10(5-8)11(14)15-2/h3-5H,1-2H3

InChI Key

YUEIKXOKMCGFEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triflic anhydride (10 g, 35.4 mmol) was added dropwise to a cold (−40° C.) solution of 5-acetyl-2-hydroxy-benzoic acid methyl ester (6.9 g, 35.4 mmol) and DIPEA (5.3 g, 42.5 mmol) in CH2Cl2 (100 mL). The reaction was warmed to −10° C. and stirred for 16 h. The reaction was warmed to rt, evaporated to dryness in vacuo, and re-dissolved in EtOAc. The organic layer was washed with ½ sat. brine, dried over MgSO4, filtered and evaporated in vacuo. A portion of the crude triflate (5.01 g, 15.3 mmol) was dissolved in DMF (40 mL). Palladium(0)tetrakis(triphenylphosphine) (1.3 g, 1.1 mmol) and zinc cyanide (2.16 g, 18.4 mmol) were added to the flask, and the mixture was heated to 90° C. for 2.5 h. The reaction was cooled to rt and stirred with a 1:1 solution of conc. NH4OH and water (160 mL). The resulting suspension was extracted with ETOAc. The combined organic extracts were washed with ½ sat. brine, dried over MgSO4, filtered and evaporated in vacuo. The title compound was isolated by SiO2 chromatography to yield 439 mg (14%) of a white solid. MS 221.1 (M+NH4)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Palladium(0)tetrakis(triphenylphosphine)
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
2.16 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

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